molecular formula C16H34O2 B14270898 7,7-Dimethoxytetradecane CAS No. 133851-81-7

7,7-Dimethoxytetradecane

Cat. No.: B14270898
CAS No.: 133851-81-7
M. Wt: 258.44 g/mol
InChI Key: GGAIBOHMDHIHIC-UHFFFAOYSA-N
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Description

7,7-Dimethoxytetradecane: is an organic compound with the molecular formula C16H34O2 It is a long-chain alkane with two methoxy groups attached to the seventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxytetradecane typically involves the alkylation of a suitable precursor with methoxy groups. One common method is the reaction of 7-bromoheptadecane with sodium methoxide in methanol, which results in the substitution of the bromine atom with methoxy groups. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethoxytetradecane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 7,7-dimethoxyheptadecanal or 7,7-dimethoxyheptadecanoic acid.

    Reduction: Formation of 7,7-dihydroxyheptadecane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 7,7-Dimethoxytetradecane is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a model compound to study the behavior of long-chain alkanes and their interactions with biological membranes.

Industry: In the industrial sector, this compound can be used as a surfactant or lubricant due to its amphiphilic nature. It may also find applications in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 7,7-Dimethoxytetradecane depends on its specific application. In chemical reactions, the methoxy groups can act as electron-donating groups, influencing the reactivity of the molecule. In biological systems, the long alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    7,8-Dimethyltetradecane: Similar in structure but with methyl groups instead of methoxy groups.

    7,7-Dihydroxyheptadecane: Similar in structure but with hydroxyl groups instead of methoxy groups.

    7,7-Dimethoxyheptadecanoic acid: An oxidized derivative of 7,7-Dimethoxytetradecane.

Uniqueness: this compound is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

133851-81-7

Molecular Formula

C16H34O2

Molecular Weight

258.44 g/mol

IUPAC Name

7,7-dimethoxytetradecane

InChI

InChI=1S/C16H34O2/c1-5-7-9-11-13-15-16(17-3,18-4)14-12-10-8-6-2/h5-15H2,1-4H3

InChI Key

GGAIBOHMDHIHIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCCC)(OC)OC

Origin of Product

United States

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